2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is a chemical compound with the molecular formula C9H6F2N4O3S. It is an aromatic heterocyclic compound that contains both fluorine and triazine groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid typically involves the reaction of 4,6-difluoro-1,3,5-triazin-2-amine with benzenesulfonic acid. The reaction is carried out under controlled conditions, often involving the use of solvents such as dioxane or dichloroethane and bases like sodium carbonate . The reaction temperature is maintained between 70-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the triazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Reagents such as primary amines and bases like sodium carbonate are commonly used.
Oxidation/Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the triazine ring .
Wissenschaftliche Forschungsanwendungen
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid involves its interaction with specific molecular targets. The fluorine atoms in the triazine ring enhance its reactivity, allowing it to form stable complexes with various biological molecules . This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite)
- 3-[(4,6-Diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid
- 2’-[(4,6-Dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6’-trifluoro-N-methylmethanesulfonanilide
Uniqueness
2-((4,6-Difluoro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid is unique due to the presence of both fluorine and sulfonic acid groups, which confer distinct chemical properties. These features make it particularly useful in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
60379-39-7 |
---|---|
Molekularformel |
C9H6F2N4O3S |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
2-[(4,6-difluoro-1,3,5-triazin-2-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C9H6F2N4O3S/c10-7-13-8(11)15-9(14-7)12-5-3-1-2-4-6(5)19(16,17)18/h1-4H,(H,16,17,18)(H,12,13,14,15) |
InChI-Schlüssel |
GIHJOOSCQVEDGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=N2)F)F)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.